molecular formula C9H6Br2F2O2 B13672914 Ethyl 2,5-dibromo-3,6-difluorobenzoate

Ethyl 2,5-dibromo-3,6-difluorobenzoate

Cat. No.: B13672914
M. Wt: 343.95 g/mol
InChI Key: IFRXWFBEWXQBQZ-UHFFFAOYSA-N
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Description

Ethyl 2,5-dibromo-3,6-difluorobenzoate is an organic compound with the molecular formula C9H6Br2F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 are replaced by bromine atoms, and the hydrogen atoms at positions 3 and 6 are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dibromo-3,6-difluorobenzoate can be synthesized through a multi-step process involving the bromination and fluorination of benzoic acid derivatives. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dibromo-3,6-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Depending on the substituent introduced, products can include various substituted benzoates.

    Hydrolysis: The major products are 2,5-dibromo-3,6-difluorobenzoic acid and ethanol.

    Reduction: The major products are the corresponding alcohol or amine derivatives.

Scientific Research Applications

Ethyl 2,5-dibromo-3,6-difluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,5-dibromo-3,6-difluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and ability to form stable complexes with various biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2,5-dibromo-3,6-difluorobenzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H6Br2F2O2

Molecular Weight

343.95 g/mol

IUPAC Name

ethyl 2,5-dibromo-3,6-difluorobenzoate

InChI

InChI=1S/C9H6Br2F2O2/c1-2-15-9(14)6-7(11)5(12)3-4(10)8(6)13/h3H,2H2,1H3

InChI Key

IFRXWFBEWXQBQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1F)Br)F)Br

Origin of Product

United States

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